![molecular formula C9H8O B1659887 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 68913-17-7](/img/structure/B1659887.png)
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Overview
Description
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (i) complex .Molecular Structure Analysis
The molecular structure of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one can be represented by the InChI code: 1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3 .Physical And Chemical Properties Analysis
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a liquid at room temperature . It has a molecular weight of 132.16 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 8-Methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one:
Pharmaceutical Research
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique bicyclic structure makes it a candidate for synthesizing novel compounds with potential therapeutic properties. Researchers are exploring its use in creating analogues that could act as antifungal or antibacterial agents .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactive bicyclic framework. It serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry .
Material Science
In material science, 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is investigated for its potential in creating new materials with unique properties. Its rigid structure can contribute to the development of polymers and other materials with enhanced mechanical strength and stability .
Chemical Biology
Researchers in chemical biology utilize this compound to study biological processes at the molecular level. Its ability to interact with biological macromolecules makes it a useful tool for probing enzyme mechanisms and protein-ligand interactions .
Catalysis
The compound’s structure is also of interest in the field of catalysis. It can be used to develop new catalytic systems for various chemical reactions, including hydrogenation and oxidation processes. Its unique framework can help in designing catalysts with improved efficiency and selectivity .
Environmental Chemistry
In environmental chemistry, 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is studied for its potential in pollutant degradation. Its reactive nature allows it to participate in reactions that break down harmful environmental contaminants, contributing to cleaner and safer ecosystems .
Medicinal Chemistry
This compound is also explored in medicinal chemistry for its potential to act as a lead compound in drug discovery. Its unique structure can be modified to enhance its biological activity, making it a promising candidate for developing new medications .
Photochemistry
In photochemistry, 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is used to study light-induced chemical reactions. Its structure allows it to absorb light and undergo photochemical transformations, which can be useful in developing new photoactive materials and understanding photochemical processes .
Safety and Hazards
The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements include H227, H315, H319, and H335. Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASKFLAPVWUAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499334 | |
| Record name | 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
CAS RN |
68913-17-7 | |
| Record name | 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]oct-2-en-1-ol](/img/structure/B1659805.png)
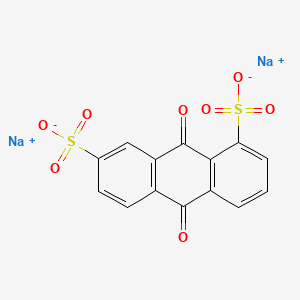


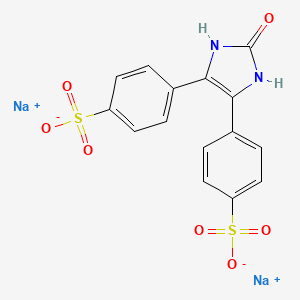


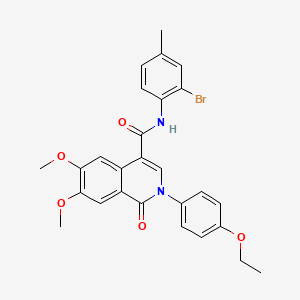
![N-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659814.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659815.png)
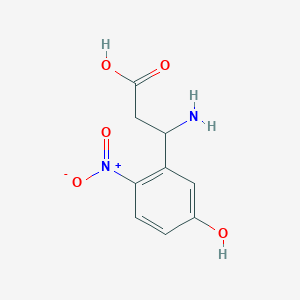
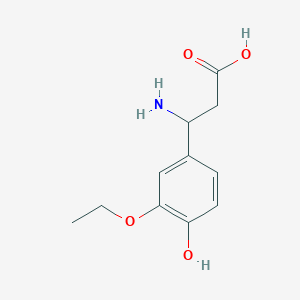
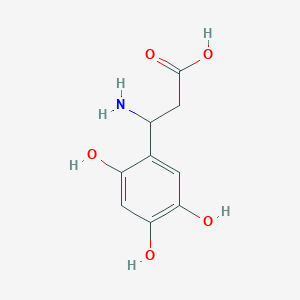
![3-Amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1659825.png)